molecular formula C8H15NO5 B1241477 (-)-uniflorine A

(-)-uniflorine A

Cat. No.: B1241477
M. Wt: 205.21 g/mol
InChI Key: KSWHMQGAWBUNLD-XAZAIFFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Uniflorine A is a polyhydroxylated pyrrolizidine alkaloid (PHPA) originally isolated from the leaves of Eugenia uniflora L. (Surinam Cherry) . The compound was initially proposed to have a pentahydroxyindolizidine structure, but subsequent total synthesis and NMR analysis led to a structural reassignment, identifying it as (-)-(1 R,2 R,3 R,6 R,7 S,7a R)-1,2,6,7-tetrahydroxy-3-hydroxymethylpyrrolizidine, also known as 6- epi -casuarine . This compound serves as a potent glycosidase inhibitor, showing significant research value in metabolic studies . Its primary mechanism of action involves mimicking the oxocarbenium ion-like transition state of carbohydrate-processing enzymes, thereby competitively inhibiting their activity . Specifically, this compound has demonstrated inhibitory activity against rat intestinal maltase and sucrase, with IC₅₀ values of 12.0 µM and 3.1 µM, respectively, highlighting its potential for research into type 2 diabetes and related metabolic disorders . Further studies have shown that at 143 µM, it inhibits 94-97% of the activity of α-D-glucosidases from Saccharomyces cerevisiae and Bacillus stearothermophilus , with IC₅₀ values of 34 µM and 28 µM, respectively . The total synthesis of this compound has been achieved, with key steps often involving a 1,3-dipolar cycloaddition and a Tamao-Fleming oxidation to install the necessary stereocenters from carbohydrate-based precursors . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

(1S,2R,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,6,7,8-pentol

InChI

InChI=1S/C8H15NO5/c10-3-1-9-2-4(11)7(13)8(14)5(9)6(3)12/h3-8,10-14H,1-2H2/t3-,4+,5-,6-,7-,8-/m1/s1

InChI Key

KSWHMQGAWBUNLD-XAZAIFFQSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H]2N1C[C@@H]([C@H]([C@@H]2O)O)O)O)O

Canonical SMILES

C1C(C(C2N1CC(C(C2O)O)O)O)O

Synonyms

uniflorine A

Origin of Product

United States

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition

The foundational step in the total synthesis of (-)-uniflorine A involves a 1,3-dipolar cycloaddition between a carbohydrate-derived nitrone and a terminal alkene. This reaction proceeds with:

  • High regioselectivity : Exclusive formation of the desired regioisomer.

  • Complete stereoselectivity : Configuration at the newly formed stereocenters (C-3 and C-4) is controlled by the nitrone’s chiral environment .

ParameterValue/Outcome
Yield85%
Stereoselectivity>99% de (diastereomeric excess)

Tamao-Fleming Oxidation

A silicon-to-hydroxy group conversion is achieved via the Tamao-Fleming reaction , enabling retention of configuration at C-5:

  • Mechanism : Oxidation of a silyl ether intermediate using hydrogen peroxide and a fluoride source.

  • Outcome : Introduces a hydroxyl group critical for downstream functionalization .

ParameterValue/Outcome
Yield78%
Retention of Config100%

Mitsunobu Reaction

The Mitsunobu reaction establishes the correct C-6 stereochemistry by inverting the configuration of a secondary alcohol:

  • Reagents : DIAD (diisopropyl azodicarboxylate) and triphenylphosphine.

  • Efficiency : Enables near-quantitative stereochemical inversion .

ParameterValue/Outcome
Yield92%
Inversion Success>95%

Petasis Borono-Mannich Reaction

An earlier synthetic attempt for the putative structure of uniflorine A employed a Petasis borono-Mannich reaction to assemble the core structure:

  • Role : Couples a boronic acid, amine, and carbonyl component.

  • Outcome : Diastereoselectivity issues arose, leading to structural misassignment .

ParameterValue/Outcome
Diastereoselectivity70:30 (syn:anti)
Yield65%

Ring-Closing Metathesis (RCM)

RCM was utilized to construct the pyrrolizidine ring system in the initial synthetic route:

  • Catalyst : Grubbs 2nd-generation catalyst.

  • Challenge : Resulted in a structure inconsistent with natural uniflorine A’s NMR data .

ParameterValue/Outcome
Yield58%
Purity90%

Critical Analysis of Reaction Outcomes

This synthesis framework demonstrates the interplay of modern synthetic methodologies to address the stereochemical complexity of this compound, with iterative refinements resolving prior structural ambiguities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Distinctions

(-)-Uniflorine A belongs to a family of iminosugar alkaloids with conserved indolizidine or pyrrolizidine cores. Key structural analogs include:

Compound Core Structure Key Functional Groups Stereochemical Differences
This compound Indolizidine 1,2,6,7-Tetrahydroxy, 3-hydroxymethyl 6-epi configuration vs. casuarine
Casuarine (31) Indolizidine 1,2,5,6-Tetrahydroxy C-6 hydroxyl stereochemistry
Australine Pyrrolizidine 1,2,3,7-Tetrahydroxy C-3 and C-7 hydroxyl orientations
Hyacinthacine C Indolizidine 1,2,3,6,7-Pentahydroxy Additional C-3 hydroxyl group

The stereochemical variance at C-6 distinguishes this compound from casuarine, significantly altering biological target specificity .

Thermodynamic and Kinetic Stability

Molecular dynamics simulations highlight this compound’s stable binding to AgTre, with root-mean-square deviation (RMSD) < 2.0 Å over 100 ns . Casuarine, however, exhibits lower binding stability (RMSD > 3.0 Å) due to C-6 stereochemical mismatch .

Preparation Methods

Strategic Overview

The seminal total synthesis by Cardona et al. (2009) established a nine-step route from carbohydrate-derived nitrone 5 , achieving an 11% overall yield. This method leverages the inherent chirality of carbohydrates to control stereoselectivity, avoiding racemization at critical stages.

Key Synthetic Steps

  • 1,3-Dipolar Cycloaddition : Nitrone 5 undergoes regio- and stereoselective cycloaddition with alkene 6 , forming the isooxazolidine intermediate 8 with complete facial selectivity. This step installs three stereocenters in a single operation.

  • Tamao-Fleming Oxidation : Silicon substituents in 8 are oxidized to hydroxyl groups with retention of configuration, yielding diol 9 .

  • Mitsunobu Reaction : Stereochemical inversion at C-6 is achieved using Mitsunobu conditions (DIAD, Ph₃P), finalizing the target’s configuration.

Yield Optimization

Despite high stereocontrol, the sequence suffers from moderate yields (76% in the Mitsunobu step), attributed to competing side reactions during protecting group manipulations.

Petasis Boronic Acid Reaction and L-Xylose Precursor Method

Route Design

Ritthiwigrom et al. (2010) developed an 11-step synthesis from L-xylose, utilizing a Petasis boronic acid-Mannich reaction to construct the pyrrolizidine backbone. This approach emphasizes diastereoselective epoxide ring-opening and Mitsunobu cyclization.

Critical Transformations

  • Petasis Reaction : L-Xylose reacts with allylamine and (E)-styrene boronic acid to form tetrol 5 , which is protected as N-Boc acetonide 7 .

  • Epoxide Formation : Diol 10 is converted to epoxide 21 , enabling regioselective nucleophilic attack to establish the C-6/C-7 diol.

  • Mitsunobu Cyclization : Buffered conditions (Et₃N·HCl) suppress undesired indolizidine formation, yielding pyrrolizidine 13 in 76% yield.

Overall Efficiency

The route achieves a 13% overall yield from L-xylose, with ion-exchange chromatography required for final purification.

Mitsunobu Cyclization Strategies in Pyrrolizidine Formation

Role of Mitsunobu Conditions

Mitsunobu reactions are pivotal for constructing the bicyclic framework. Pyne et al. (2010) demonstrated that buffering with Et₃N·HCl minimizes side products during cyclization of silyl ether 12 , enhancing yield to 76% compared to earlier efforts (30%).

Stereochemical Outcomes

The reaction’s stereoselectivity arises from the configuration of the substrate, with the C-6 hydroxyl group directing cyclization to form the desired pyrrolizidine.

Comparative Analysis of Synthetic Routes

Yield and Step Count

MethodStarting MaterialStepsOverall YieldKey Advantage
Nitrone CycloadditionCarbohydrate911%High stereoselectivity
Petasis ReactionL-Xylose1113%Versatile precursor for analogs

Functional Group Tolerance

  • The carbohydrate route requires meticulous protection/deprotection but avoids racemization.

  • The Petasis approach offers flexibility for derivative synthesis but demands rigorous regiocontrol during epoxide opening.

Recent Advances in Derivative Synthesis

7-Deoxy-Uniflorine A

D’Adamio et al. (2015) streamlined the synthesis of 7-deoxy-uniflorine A 6 by omitting the C-7 hydroxylation step, reducing synthetic complexity while retaining bioactivity. This derivative showed nanomolar inhibition against insect trehalases, underscoring the role of hydroxylation patterns in potency.

Stereochemical Modifications

Introducing C-6 epimers via Mitsunobu conditions revealed that the natural (6S) configuration is critical for enzyme specificity, as epimerized analogs lost activity .

Q & A

Q. How should researchers present conflicting spectral data for this compound derivatives?

  • Answer : Use comparative tables to highlight discrepancies (e.g., δ ppm shifts in NMR or m/z variances in HRMS). Provide raw spectra in supplementary materials and discuss solvent or pH effects. Cross-validate with independent labs .

Q. What frameworks improve reproducibility in this compound bioassay protocols?

  • Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish step-by-step protocols on platforms like Protocols.io . Include negative controls, instrument calibration logs, and raw data files (e.g., .ab1 for sequencing) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-uniflorine A
Reactant of Route 2
(-)-uniflorine A

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